1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-2-20-10-3-5-12(6-4-10)22(18,19)17-7-11(8-17)21-9-13(14,15)16/h3-6,11H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFAIHUMJHMNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where an azetidine precursor is reacted with 4-ethoxybenzenesulfonyl chloride and 2,2,2-trifluoroethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, triethylamine, dichloromethane, and tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl compounds, thiols.
Substitution: Various substituted azetidines and aromatic derivatives.
Scientific Research Applications
1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the sulfonyl and trifluoroethoxy groups can enhance the compound’s binding affinity and specificity, making it a potent modulator of molecular pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Structure Variability: The target compound’s azetidine core provides conformational rigidity, distinguishing it from triazine-based herbicides (e.g., triflusulfuron-methyl) and benzimidazole derivatives (e.g., Compound 8f) .
Functional Group Impact :
- The trifluoroethoxy group in the target compound and triflusulfuron-methyl increases resistance to enzymatic degradation compared to ethoxy or methoxy groups .
- The 4-ethoxybenzenesulfonyl group in the target compound may enhance solubility in polar solvents relative to the xanthene-carbonyl substituent in CM853938 .
Key Findings:
- The target compound’s synthesis likely faces challenges in regioselective substitution on the azetidine ring, contrasting with azetidin-2-ones, where lactamization simplifies ring formation .
- Triflusulfuron-methyl’s triazine core allows efficient modular synthesis, whereas the target compound’s azetidine requires specialized sulfonylation conditions .
Table 3: Comparative Physicochemical Data
Key Insights:
- Triflusulfuron-methyl’s aqueous solubility aligns with its herbicidal application, whereas the target compound’s DMSO solubility indicates suitability for preclinical assays .
Biological Activity
1-(4-Ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.
Chemical Structure and Properties
The molecular formula for 1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is CHFNOS. The structure features a sulfonyl group attached to an azetidine ring, along with ethoxy and trifluoroethoxy substituents. This unique arrangement contributes to its biological activity.
Research indicates that the compound exhibits several biological activities primarily through interactions with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This mechanism is critical in modulating pathways involved in inflammation and cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, affecting bacterial cell wall synthesis and integrity.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of COX-2 | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Reduced TNF-alpha levels in cell culture |
Case Studies
-
Study on Anti-inflammatory Effects :
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory cytokines when treated with the compound compared to controls.- Dosage : 10 mg/kg body weight
- Duration : 14 days
- Results : 50% reduction in swelling observed.
-
Antimicrobial Efficacy :
In a clinical microbiology study, the compound was tested against various strains of bacteria. It exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC (Minimum Inhibitory Concentration) of 4 µg/mL.- Clinical Relevance : The findings suggest potential use as an antibacterial agent in resistant infections.
Safety Profile
Toxicological assessments have indicated that 1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully understand its safety and toxicity in humans.
Q & A
Q. What are the key synthetic pathways for 1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, and how can reaction conditions be optimized?
The synthesis involves sulfonylation of the azetidine core followed by functionalization with trifluoroethoxy groups. Optimization includes using polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during substitution reactions and controlling temperatures (e.g., 60–80°C) to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) . Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments and confirms sulfonyl/trifluoroethoxy group integration.
- FT-IR : Validates sulfonyl (S=O, ~1350 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functionalities.
- Mass spectrometry (HRMS) : Determines molecular weight with <5 ppm error.
- HPLC : Assesses purity (>95% threshold for biological assays) .
Q. How do the physicochemical properties of this compound influence its solubility and stability?
The trifluoroethoxy group enhances lipophilicity (logP ~2.5), reducing aqueous solubility but improving membrane permeability. The sulfonyl group contributes to polarity, enabling solubility in polar organic solvents (e.g., acetonitrile). Stability studies under varying pH (2–12) and temperatures (4–40°C) are recommended to identify degradation pathways .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., ion channels)?
Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations model binding affinities to sodium channels. For example, the trifluoroethoxy group’s electron-withdrawing effects may stabilize interactions with hydrophobic channel pockets. Comparative analysis with structural analogs (e.g., 1-((2-chlorophenyl)sulfonyl) derivatives) identifies pharmacophore requirements .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use patch-clamp electrophysiology to directly measure sodium channel inhibition.
- Purity validation : Cross-check via HPLC and ¹H NMR to rule out impurities (>99% for mechanistic studies).
- Structural analogs : Compare activity profiles of derivatives (e.g., chloro vs. ethoxy substituents) to isolate structure-activity relationships (SAR) .
Q. How can reaction engineering improve scalability without compromising yield?
Q. What role does the sulfonyl group play in modulating electronic properties and reactivity?
The sulfonyl group withdraws electron density, polarizing the azetidine ring and increasing susceptibility to nucleophilic attack. Computational studies (NBO analysis) quantify charge distribution, while cyclic voltammetry measures redox potentials to predict metabolic stability .
Methodological Guidance
- Contradiction resolution : Cross-reference crystallographic data (XRD) with computational models to validate conformational preferences .
- Biological assays : Use HEK293 cells expressing human sodium channels for consistent in vitro models .
- Synthetic troubleshooting : If yields drop below 50%, re-evaluate stoichiometry of sulfonylation reagents (e.g., excess sulfonyl chloride) and moisture control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
